(2-Bromo-5-fluorophenyl)hydrazine

説明

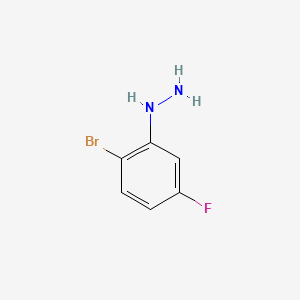

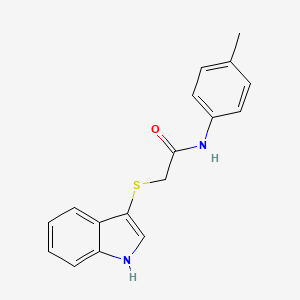

“(2-Bromo-5-fluorophenyl)hydrazine” is a chemical compound with the molecular formula C6H6BrFN2 . It is a light yellow solid and has a molecular weight of 205.03 . The IUPAC name for this compound is 1-(2-bromo-5-fluorophenyl)hydrazine .

Physical And Chemical Properties Analysis

“(2-Bromo-5-fluorophenyl)hydrazine” is a light yellow solid . It has a molecular weight of 205.03 . The compound is stored at temperatures between 0-5°C .科学的研究の応用

Fluorescence Probe Development for Hydrazine Detection

Hydrazine is a highly active and toxic chemical used widely across industries, making its detection crucial for environmental and health safety. Several studies have focused on developing fluorescent probes to detect hydrazine efficiently:

- A study designed a ratiometric fluorescent probe for N2H4, utilizing dicyanoisophorone as the fluorescent group, showcasing low cytotoxicity, large Stokes shift, and low detection limit, suitable for environmental water systems and fluorescence imaging in cells and zebrafish (Zhu et al., 2019).

- Another research introduced a highly sensitive fluorescent probe with a large-emission-shift ratiometric response for hydrazine detection, highlighting its application in both environmental samples and biological samples (Wu et al., 2019).

Antibacterial and Antifungal Activities

Hydrazine compounds have been explored for their potential antibacterial and antifungal activities:

- A series of novel Schiff bases containing a 2,4-disubstituted thiazole ring demonstrated moderate to excellent antibacterial and antifungal activities, suggesting their utility in pharmaceutical applications (Bharti et al., 2010).

Corrosion Inhibition

The application of hydrazine compounds in corrosion inhibition has been studied, showing effective prevention of metal corrosion in acidic environments:

- Synthesized hydrazine compounds showed significant inhibition performance on N80 steel in hydrochloric acid, indicating their potential as corrosion inhibitors. The adsorption of these inhibitors on the steel surface follows the Langmuir adsorption isotherm, underscoring their application in protecting metal surfaces in industrial settings (Yadav et al., 2015).

Safety and Hazards

“(2-Bromo-5-fluorophenyl)hydrazine” is considered hazardous. The safety information pictograms indicate that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

Hydrazines are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Hydrazines, such as (2-Bromo-5-fluorophenyl)hydrazine, can form oximes and hydrazones when they react with aldehydes and ketones . This reaction is facilitated by the nucleophilic nitrogen atom in the hydrazine molecule, which attacks the electrophilic carbon atom in the carbonyl group .

Biochemical Pathways

For instance, some hydrazines can inhibit the enzyme monoamine oxidase, affecting neurotransmitter metabolism .

Pharmacokinetics

Hydrazines are generally well-absorbed and can distribute throughout the body due to their small size and polar nature .

Result of Action

Hydrazines can cause a variety of effects at the molecular level, including dna damage and enzyme inhibition .

特性

IUPAC Name |

(2-bromo-5-fluorophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c7-5-2-1-4(8)3-6(5)10-9/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASVIKSOGNJXIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-fluorophenyl)hydrazine | |

CAS RN |

776239-07-7 | |

| Record name | (2-bromo-5-fluorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2956784.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2956791.png)

![3-Propyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2956799.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2956802.png)

![2-(4-Chlorophenyl)-2-[6-(dimethylamino)-3-pyridazinyl]acetonitrile](/img/structure/B2956803.png)

![[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2956805.png)